molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3

2,4-Dichloropyrimidine-5-carbonyl chloride

Cat. No.: B1590792
CAS No.: 2972-52-3
M. Wt: 211.43 g/mol
InChI Key: DZTIFMWYYHCREC-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2O and a molecular weight of 211.43 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

2,4-Dichloropyrimidine-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-pyrimidinecarboxylic acid with a chlorinating agent such as thionyl chloride . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-5-pyrimidinecarboxylic acid.

    Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-carboxamide under specific conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,4-Dichloropyrimidine-5-carbonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize enzyme inhibitors and other biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of drugs targeting specific enzymes or receptors. Its derivatives have been explored for their potential as ACK1/TNK2 inhibitors, which are significant in cancer research . The compound's ability to form stable linkages with biological targets makes it a valuable building block for drug design.

Agrochemical Development

The compound's reactivity allows it to be used in the creation of herbicides and pesticides. Its derivatives can inhibit plant growth or target specific pests, thus contributing to agricultural productivity.

Material Science

In material science, this compound is employed in the synthesis of specialty chemicals and polymers. Its functionality enables the development of materials with specific properties tailored for industrial applications .

Case Study 1: Synthesis of ACK1 Inhibitors

A study focused on developing novel ACK1 inhibitors utilized this compound as a key intermediate. The research demonstrated that compounds synthesized from this chlorinated pyrimidine exhibited potent inhibitory effects against ACK1 tyrosine kinase . This highlights the compound's relevance in therapeutic applications.

Case Study 2: Agrochemical Applications

Research has shown that derivatives of this compound can effectively act as herbicides. A series of experiments demonstrated that these compounds could selectively inhibit weed growth without affecting crop yield, showcasing their potential in sustainable agriculture.

Comparison with Similar Compounds

2,4-Dichloropyrimidine-5-carbonyl chloride can be compared with other similar compounds such as:

    2,4-Dichloropyrimidine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.

    2,4-Dichloro-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, affecting its reactivity and solubility.

    2,4-Dichloro-5-pyrimidinecarboxamide:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

2,4-Dichloropyrimidine-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C5_5HCl3_3N2_2O and a molecular weight of 192.43 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a carbonyl chloride group at the 5 position. This structure contributes to its reactivity and interaction with biological targets.

Target Interactions

Chloropyrimidines, including this compound, often act as enzyme inhibitors. The chlorine atoms in the compound can form covalent bonds with amino acids in proteins, potentially leading to alterations in enzyme activity and cellular functions .

Biochemical Pathways

The compound may influence various biochemical pathways related to nucleotide synthesis and DNA replication due to its structural similarity to other pyrimidine derivatives. Its interaction with biological targets could lead to significant changes in cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases .
  • Anti-cancer Potential : It has shown promise in targeting oncogenic pathways, particularly through interactions with kinases involved in tumor growth and metastasis .
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies

  • SRC Kinase Inhibition : A study demonstrated that derivatives of this compound could inhibit SRC kinase activity, which is implicated in various cancers. The inhibition was shown to correlate with decreased cell proliferation in cancer cell lines .
  • Transcription Factor Modulation : Another research highlighted the compound's ability to modulate transcription factors such as NF-κB and AP-1, which are crucial in inflammatory responses. This modulation may provide insights into developing treatments for autoimmune diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes linked to cancer progression,
Anti-cancer PotentialTargets oncogenic pathways through kinase inhibition ,
Antimicrobial ActivityPotential activity against certain bacterial strains,
Transcription Factor ModulationAffects NF-κB and AP-1 involved in inflammatory processes

Properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIFMWYYHCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549399
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-52-3
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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